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Compound of Interest

Compound Name: 4-Fluoro-3-methoxyphenol

Cat. No.: B040349 Get Quote

Introduction

4-Fluoro-3-methoxyphenol is an aromatic organic compound of interest in various fields,

including pharmaceutical and materials science research. Its chemical structure, featuring a

phenol, a methoxy group, and a fluorine atom on the benzene ring, gives rise to a unique

spectroscopic profile. This guide provides a detailed overview of the expected Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-Fluoro-3-
methoxyphenol. It also outlines the standard experimental protocols for acquiring such data,

aimed at researchers, scientists, and professionals in drug development.

While a complete, publicly available, and verified experimental dataset for 4-Fluoro-3-
methoxyphenol is not readily accessible, this guide presents predicted data based on

established spectroscopic principles and data from analogous compounds.

Data Presentation
The following tables summarize the predicted spectroscopic data for 4-Fluoro-3-
methoxyphenol.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment
Coupling
Constants (J)
Hz

~6.90 t 1H H-5
J(H-F) ≈ J(H-H) ≈

8.5

~6.55 dd 1H H-6
J(H-H) ≈ 8.5,

J(H-F) ≈ 4.5

~6.45 dd 1H H-2
J(H-H) ≈ 3.0,

J(H-F) ≈ 11.0

~5.50 br s 1H -OH -

3.85 s 3H -OCH₃ -

Note: Chemical shifts of aromatic protons are estimations and can be influenced by solvent and

concentration. The phenolic proton (-OH) signal is often broad and its chemical shift is highly

dependent on solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

~155.0 (d, ¹J(C-F) ≈ 240 Hz) C-4

~148.0 C-1

~146.0 C-3

~115.0 (d, ²J(C-F) ≈ 20 Hz) C-5

~108.0 (d, ²J(C-F) ≈ 25 Hz) C-6

~102.0 (d, ³J(C-F) ≈ 5 Hz) C-2

56.0 -OCH₃

Note: Carbon-fluorine coupling is a key feature in the ¹³C NMR spectrum of fluorinated

compounds, leading to the splitting of signals for carbons near the fluorine atom.
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Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment

3550 - 3200 Strong, Broad
O-H stretch (hydrogen-

bonded)

3100 - 3000 Medium Aromatic C-H stretch

2960 - 2850 Medium Aliphatic C-H stretch (-OCH₃)

1600 - 1450 Medium-Strong Aromatic C=C ring stretching

1280 - 1200 Strong
Aryl C-O stretch (phenol) and

C-F stretch

1150 - 1085 Strong
Aryl-alkyl C-O stretch

(methoxy)

Note: The broadness of the O-H stretch is due to intermolecular hydrogen bonding.[1]

Table 4: Predicted Mass Spectrometry (MS) Data

m/z Relative Intensity Assignment

144 High [M]⁺ (Molecular Ion)

129 Medium [M - CH₃]⁺

101 Medium [M - CH₃ - CO]⁺

77 Low [C₆H₅]⁺

Note: The molecular weight of 4-Fluoro-3-methoxyphenol is 144.13 g/mol . The fragmentation

pattern is predicted based on the stability of the resulting ions.

Experimental Protocols
Detailed methodologies for the key experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 4-Fluoro-3-methoxyphenol in 0.6-

0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift

referencing (δ = 0.00 ppm).[2]

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field

strength of, for example, 400 or 500 MHz for protons.

¹H NMR Data Acquisition: A standard pulse sequence is used. Key parameters include a

spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-

noise ratio.

¹³C NMR Data Acquisition: A proton-decoupled pulse sequence is commonly used to simplify

the spectrum to singlets for each carbon.[3] Key parameters include a spectral width of

approximately 220 ppm, a longer relaxation delay (e.g., 2-5 seconds), and a larger number

of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

2. Infrared (IR) Spectroscopy

Sample Preparation:

Neat Liquid/Solid: A thin film of the sample can be prepared between two potassium

bromide (KBr) or sodium chloride (NaCl) plates.

KBr Pellet (for solids): Grind 1-2 mg of the solid sample with approximately 100-200 mg of

dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a

hydraulic press.

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) and place it in a liquid

sample cell.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the

spectrum.

Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is first

recorded. The sample is then placed in the beam path, and the sample spectrum is
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recorded. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. The final

spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

3. Mass Spectrometry (MS)

Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or through a chromatographic system such as Gas Chromatography (GC-MS) or

Liquid Chromatography (LC-MS). For GC-MS, the sample is first vaporized and then

introduced into the ion source.

Ionization: Electron Ionization (EI) is a common method for small molecules. In EI, the

sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization

and fragmentation.[4]

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: An electron multiplier or other detector records the abundance of each ion. The

resulting mass spectrum is a plot of relative intensity versus m/z. High-resolution mass

spectrometry (HRMS) can be used to determine the exact mass and elemental composition

of the molecular ion and its fragments.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-Fluoro-3-methoxyphenol.
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A generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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